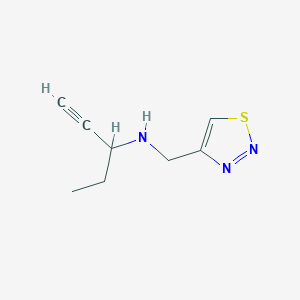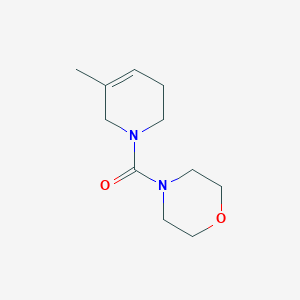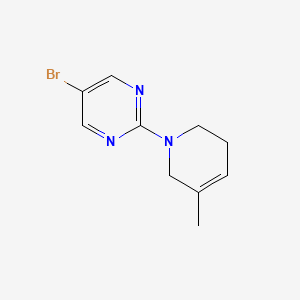![molecular formula C12H14FNO4S B6633508 (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-fluorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and 4-fluorobenzenesulfonyl chloride.
Formation of the Sulfonylamino Group: The 4-fluorobenzenesulfonyl chloride reacts with an amine derivative of cyclopentane under basic conditions to form the sulfonylamino group.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde derivative of cyclopentane.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,3S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for chiral resolution.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific structural features. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may impart desirable characteristics to polymers or other industrial products.
作用机制
The mechanism of action of (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
(1R,3S)-3-[(4-chlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1R,3S)-3-[(4-methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-9-2-5-11(6-3-9)19(17,18)14-10-4-1-8(7-10)12(15)16/h2-3,5-6,8,10,14H,1,4,7H2,(H,15,16)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJXENXYJIGFE-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)


![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
